N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide
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Overview
Description
N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide, also known as HCT-1026, is a synthetic compound that has been the subject of numerous scientific research studies due to its potential therapeutic effects. The compound belongs to the class of thiadiazole derivatives and has been found to have several biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in the brain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to protect neurons from damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide in lab experiments is its high purity and stability. However, one limitation is that the compound is relatively new and has not been extensively studied in humans.
Future Directions
There are several future directions for research on N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 1-hydroxy-4-methylcyclohexylmethanol in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has been the subject of several scientific research studies due to its potential therapeutic effects. The compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-8-3-5-12(17,6-4-8)7-13-11(16)10-9(2)14-15-18-10/h8,17H,3-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNHTGQGYOKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CNC(=O)C2=C(N=NS2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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